molecular formula C11H14ClN B6222670 2',3'-dihydrospiro[cyclobutane-1,1'-isoindole] hydrochloride CAS No. 2758004-47-4

2',3'-dihydrospiro[cyclobutane-1,1'-isoindole] hydrochloride

Cat. No.: B6222670
CAS No.: 2758004-47-4
M. Wt: 195.69 g/mol
InChI Key: NFAMFYLYZHNSPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’,3’-dihydrospiro[cyclobutane-1,1’-isoindole] hydrochloride is a chemical compound that features a spirocyclic structure, where a cyclobutane ring is fused to an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-dihydrospiro[cyclobutane-1,1’-isoindole] hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 2’,3’-dihydrospiro[cyclobutane-1,1’-isoindole] hydrochloride may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2’,3’-dihydrospiro[cyclobutane-1,1’-isoindole] hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to new compounds with different properties.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of substituted isoindole derivatives.

Scientific Research Applications

2’,3’-dihydrospiro[cyclobutane-1,1’-isoindole] hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: It can be used in studies of biological systems to understand the interactions between small molecules and biological targets.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2’,3’-dihydrospiro[cyclobutane-1,1’-isoindole] hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure may allow the compound to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2’,3’-dihydrospiro[cyclobutane-1,1’-isoindole] hydrochloride include other spirocyclic isoindole derivatives and spirocyclic oxindoles. These compounds share the spirocyclic motif but may differ in the specific ring sizes and substituents attached to the core structure.

Uniqueness

What sets 2’,3’-dihydrospiro[cyclobutane-1,1’-isoindole] hydrochloride apart is its specific combination of a cyclobutane ring fused to an isoindole moiety. This unique structure can confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

2758004-47-4

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

spiro[1,2-dihydroisoindole-3,1'-cyclobutane];hydrochloride

InChI

InChI=1S/C11H13N.ClH/c1-2-5-10-9(4-1)8-12-11(10)6-3-7-11;/h1-2,4-5,12H,3,6-8H2;1H

InChI Key

NFAMFYLYZHNSPW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C3=CC=CC=C3CN2.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.